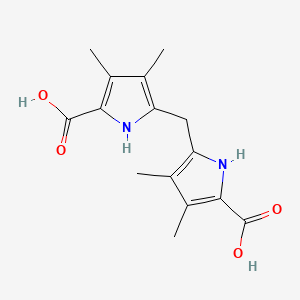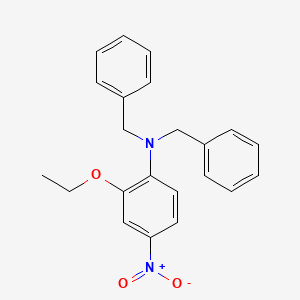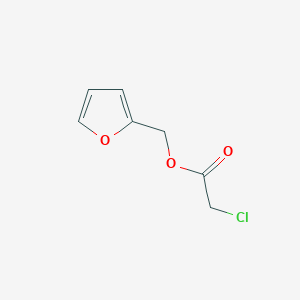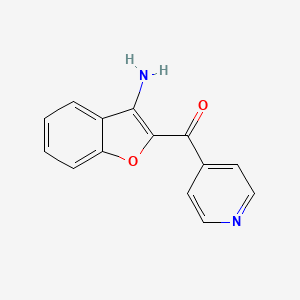
n,n'-Bis(4-nitrobenzylidene)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine is an organic compound with the molecular formula C16H14N4O4. It is a Schiff base derived from the condensation of 4-nitrobenzaldehyde and ethane-1,2-diamine. This compound is known for its unique structural properties, which include pi-stacked hydrogen-bonded sheets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine can be synthesized through a condensation reaction between 4-nitrobenzaldehyde and ethane-1,2-diamine. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds as follows:
2C7H5NO3+C2H8N2→C16H14N4O4+2H2O
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The Schiff base can be hydrolyzed back to the starting materials under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: N,N’-Bis(4-aminobenzylidene)ethane-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzaldehyde and ethane-1,2-diamine.
Applications De Recherche Scientifique
N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials, such as functionalized carbon nanotubes.
Mécanisme D'action
The mechanism of action of N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the imine groups. This coordination can influence the reactivity and stability of the metal complexes formed. In biological systems, its mechanism of action may involve interactions with cellular components, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(4-nitrobenzylidene)propane-1,3-diamine
- N,N’-Bis(4-aminobenzylidene)ethane-1,2-diamine
- N,N’-Bis(4-difluoromethoxybenzylidene)ethane-1,2-diamine
Uniqueness
N,N’-Bis(4-nitrobenzylidene)ethane-1,2-diamine is unique due to its specific structural arrangement, which includes pi-stacked hydrogen-bonded sheets.
Propriétés
Formule moléculaire |
C16H14N4O4 |
|---|---|
Poids moléculaire |
326.31 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-N-[2-[(4-nitrophenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H14N4O4/c21-19(22)15-5-1-13(2-6-15)11-17-9-10-18-12-14-3-7-16(8-4-14)20(23)24/h1-8,11-12H,9-10H2 |
Clé InChI |
SQKBKHPIUDTFCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NCCN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methanamine, N-[(3-methoxyphenyl)methylene]-](/img/structure/B11950599.png)







![1,3-Diphenylbenzo[f]quinoline](/img/structure/B11950640.png)

